molecular formula C18H24BNO3 B1415811 Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone CAS No. 1489262-63-6

Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone

Cat. No. B1415811
CAS RN: 1489262-63-6
M. Wt: 313.2 g/mol
InChI Key: KJGWMBUNWWQFRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have explored different synthetic routes, including boron-based reactions and cyclization strategies. Notably, the Cyclopropylboronic acid pinacol ester and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane serve as key starting materials . These precursors undergo selective transformations to yield the target compound.


Molecular Structure Analysis

The molecular formula of Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone is C₁₃H₁₉BN₂O₂ , with a molecular weight of 246.11 g/mol . The cyclopropyl ring, indole moiety, and boron-containing substituent contribute to its unique structure. Crystallographic data reveal its three-dimensional arrangement, which can be accessed via the Cambridge Crystallographic Data Centre .

Scientific Research Applications

Synthesis and Structural Analysis

Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone is involved in complex chemical syntheses. A study by Huang et al. (2021) focused on the synthesis of related compounds. These boric acid ester intermediates with benzene rings were synthesized through a multi-step substitution reaction. Techniques like FTIR, NMR spectroscopy, and mass spectrometry were used for structural confirmation, while X-ray diffraction provided crystallographic and conformational analyses. Density functional theory (DFT) was employed to further understand molecular structures and physicochemical properties.

Potential in Antitubercular Therapy

The compound has implications in antitubercular therapy. Research by Bisht et al. (2010) described the synthesis of [4-(aryloxy)phenyl]cyclopropyl methanones, demonstrating in vitro effectiveness against Mycobacterium tuberculosis. Some synthesized compounds showed significant minimum inhibitory concentrations (MICs) and were effective against multi-drug resistant strains. These findings suggest the potential of cyclopropyl-related compounds in treating tuberculosis.

Exploration in Molecular Pharmacology

The compound's structure is relevant in molecular pharmacology research. A study by Ferk et al. (2016) investigated the genotoxic properties of similar synthetic cannabinoids. Although not directly studying the cyclopropyl compound , the research provides context on the biological activities and potential effects of structurally related compounds.

Future Directions

: Sigma-Aldrich: 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine : [SYNTHESIS, CRYSTAL STRUCTURE, AND A DFT STUDY OF TERT-BUTYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE-1-C

properties

IUPAC Name

cyclopropyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BNO3/c1-17(2)18(3,4)23-19(22-17)14-7-8-15-13(11-14)9-10-20(15)16(21)12-5-6-12/h7-8,11-12H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGWMBUNWWQFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone
Reactant of Route 2
Reactant of Route 2
Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone
Reactant of Route 3
Reactant of Route 3
Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone
Reactant of Route 4
Reactant of Route 4
Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone
Reactant of Route 5
Reactant of Route 5
Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone
Reactant of Route 6
Reactant of Route 6
Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone

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